methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
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Overview
Description
Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is an organic compound belonging to the class of gamma-keto acids and derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl-protected amino group, and a keto group on the pentanoate backbone. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Bromination: The bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Deprotection: Acids (TFA, HCl), solvents (dichloromethane, methanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid derivative.
Scientific Research Applications
Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The presence of the bromine atom and the tert-butoxycarbonyl-protected amino group influences its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group instead of a bromine atom, leading to distinct chemical properties and uses.
Uniqueness
Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and enables its use in a wide range of chemical transformations and research applications .
Properties
CAS No. |
247045-72-3 |
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Molecular Formula |
C11H18BrNO5 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
methyl (3S)-5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 |
InChI Key |
RAPKIBJVSWNAEU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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